molecular formula C11H11NO2S B11772440 Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

Cat. No.: B11772440
M. Wt: 221.28 g/mol
InChI Key: ZMHVCSROHAOEMG-UHFFFAOYSA-N
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Description

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is a benzo[d]thiazole derivative characterized by a fused benzene-thiazole ring system. The compound features an ethyl substituent at position 2 and a methyl ester group at position 4. The ethyl group at position 2 enhances lipophilicity, which may influence pharmacokinetic properties, while the ester moiety at position 5 provides a handle for further chemical modifications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-ethyl-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3

InChI Key

ZMHVCSROHAOEMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethylbenzo[d]thiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . This reaction forms intermediates that are further processed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzo[d]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Key Features Biological Activity/Applications Reference
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate Ethyl (C2), methyl ester (C5) Enhanced lipophilicity; potential for antiviral/antifungal applications Under investigation (theoretical basis)
Methyl 5-methylbenzo[d]thiazole-2-carboxylate Methyl (C5), methyl ester (C2) Increased steric hindrance at C2; used in drug discovery scaffolds Research applications (e.g., SIRT2 inhibition)
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate Chloro (C2), ethyl ester (C5) Higher electrophilicity at C2; intermediate for cross-coupling reactions Pharmaceutical intermediate
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate Dibromomethyl (C4), 4-Cl-phenyl (C2) Potent antiviral activity; improved metabolic stability Antiviral agents (e.g., flavivirus)
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate CF3-phenyl (C2), methyl (C4) Electron-withdrawing CF3 group enhances binding to hydrophobic targets Kinase inhibition studies

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethyl (electron-donating) at C2 in the target compound contrasts with chloro or bromo substituents (electron-withdrawing) in analogs like and , which may alter reactivity in nucleophilic substitutions.
  • Biological Activity: Halogenated derivatives (e.g., dibromomethyl or chloro groups) exhibit pronounced antiviral activity, whereas the ethyl-substituted compound’s bioactivity remains underexplored but is hypothesized to align with SIRT2 or kinase inhibition pathways .
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • This compound : Predicted lower melting point (~100–120°C) due to reduced crystallinity from the ethyl group, compared to halogenated analogs (e.g., 6j in has a melting point of 144–145°C).

Biological Activity

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉NO₂S
  • Molecular Weight : Approximately 225.29 g/mol
  • Functional Groups : Contains a thiazole ring, a benzoic acid derivative, and a methyl ester group, which contribute to its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results as a potential antimicrobial agent. Its structure allows for significant interactions with microbial targets, making it a candidate for further development in treating infections .
  • Anticancer Properties :
    • Studies have suggested that modifications to the thiazole structure can enhance anticancer activity. The compound may inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes .
  • Inhibition of Viral Proteases :
    • Analogous compounds have been evaluated for their inhibitory effects on viral proteases, such as the main protease of SARS-CoV-2. While specific data for this compound is limited, related thiazole derivatives have shown IC50 values indicating moderate antiviral activity .

The biological activity of this compound is influenced by its interaction with various biological targets:

  • Cell Cycle Disruption : The compound may interfere with the normal cell cycle processes in cancer cells, leading to cell death via multipolar spindle formation .
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes critical in microbial and viral replication. For instance, related thiazole compounds have demonstrated inhibition of SARS-CoV-2 protease with IC50 values ranging from 14.7 to 54.9 µM .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of thiazole derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
Thiazole Derivative AAntiviral (COV Mpro)22.61
Thiazole Derivative BAntiviral (COV Mpro)14.7
Thiazole Derivative CAntiviral (COV Mpro)21.99

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